5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 613249-05-1
Cat. No.: VC16131682
Molecular Formula: C14H12N4OS2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613249-05-1 |
|---|---|
| Molecular Formula | C14H12N4OS2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)13-16-17-14(20)18(13)15-9-12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+ |
| Standard InChI Key | PYAXUTSQMUAQFR-OQLLNIDSSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure (C₁₄H₁₂N₄OS₂, molecular weight: 316.4 g/mol) integrates a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 3-methoxyphenyl group at position 5 contributes hydrophobic interactions, while the thiophen-2-ylmethyleneamino group at position 4 introduces π-π stacking potential. The thiol (-SH) group at position 3 enhances reactivity, enabling disulfide bond formation or metal coordination .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 613249-05-1 |
| Molecular Formula | C₁₄H₁₂N₄OS₂ |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazole-5-thiol |
| Key Functional Groups | Triazole, thiol, methoxy, thiophene |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis involves sequential condensation and cyclization reactions :
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Formation of 3-methoxy-2-methylbenzohydrazide (4.3): Ethyl 3-methoxy-2-methylbenzoate reacts with hydrazine hydrate under reflux .
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Cyclization to 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol (4.4): Treatment with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate .
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Schiff Base Formation: Condensation of 4.4 with thiophene-2-carbaldehyde in ethanol under acidic conditions yields the final compound.
Critical Reaction Parameters:
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Use of hydrochloric acid as a catalyst for imine bond formation.
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Purification via recrystallization or column chromatography to isolate the product .
| Compound | MIC (μM) vs S. aureus | MIC (μM) vs E. coli |
|---|---|---|
| Target Compound | 0.75 | 4.7 |
| Ciprofloxacin | 0.43 | 0.5 |
| Gentamicin | 0.5 | 1.0 |
Anticancer Properties
In vitro studies on analogous triazoles demonstrate:
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Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 and HeLa cell lines .
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Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization .
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Metastasis Suppression: Inhibition of MMP-9 and VEGF signaling pathways .
In Silico and Mechanistic Studies
Molecular Docking Insights
Docking simulations reveal strong binding affinity (−9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential . The thiophene moiety interacts with Tyr355 via π-π stacking, while the methoxyphenyl group occupies the hydrophobic pocket.
ADMET Predictions
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Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) .
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).
Future Directions and Challenges
Optimization Strategies
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Bioisosteric Replacement: Substituting the thiophene ring with furan or pyridine to enhance solubility .
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Prodrug Development: Masking the thiol group to improve bioavailability .
Clinical Translation Barriers
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